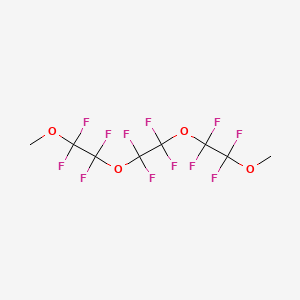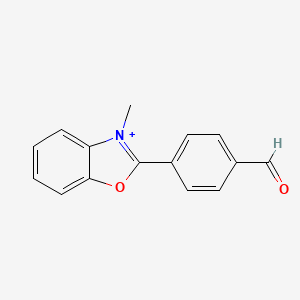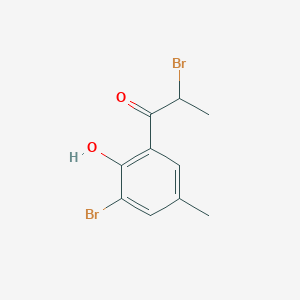
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is a chemical compound with the molecular formula C8H6F12O4 and a molecular weight of 394.12 g/mol . It is classified as a per- and polyfluoroalkyl substance (PFAS) and is known for its unique properties due to the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- typically involves the reaction of tetraethylene glycol with perfluoroalkyl iodides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Perfluoro-2,5,8,11-tetraoxadodecane: Similar structure but with different fluorination pattern.
Triethylene glycol dimethyl ether: Similar backbone but lacks fluorine atoms.
Uniqueness
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
485399-48-2 |
|---|---|
Fórmula molecular |
C8H6F12O4 |
Peso molecular |
394.11 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-1-methoxy-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-methoxyethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H6F12O4/c1-21-3(9,10)5(13,14)23-7(17,18)8(19,20)24-6(15,16)4(11,12)22-2/h1-2H3 |
Clave InChI |
UMMJPMFAQHCBNY-UHFFFAOYSA-N |
SMILES canónico |
COC(C(OC(C(OC(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)





![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)


